4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine
Description
The compound 4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine features a central pyridine ring substituted at the 4-position with an anthracene moiety and at the 2,6-positions with pyrazole rings bearing bromomethyl groups. This structure combines π-conjugated aromatic systems (anthracene and pyridine) with reactive bromomethyl substituents, making it a candidate for applications in coordination chemistry, organic synthesis, and materials science.
Properties
CAS No. |
915711-98-7 |
|---|---|
Molecular Formula |
C27H19Br2N5 |
Molecular Weight |
573.3 g/mol |
IUPAC Name |
4-anthracen-9-yl-2,6-bis[3-(bromomethyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C27H19Br2N5/c28-16-21-9-11-33(31-21)25-14-20(15-26(30-25)34-12-10-22(17-29)32-34)27-23-7-3-1-5-18(23)13-19-6-2-4-8-24(19)27/h1-15H,16-17H2 |
InChI Key |
DYTAYXXUGXVADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)N5C=CC(=N5)CBr)N6C=CC(=N6)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling brominated compounds. The use of continuous flow reactors could be considered to enhance efficiency and control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions.
Cyclization Reactions: The pyrazole groups can engage in cyclization under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the electronic properties of the anthracene moiety .
Scientific Research Applications
4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine involves its interaction with molecular targets through its functional groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the anthracene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Anthracene-Pyridine Derivatives
- 4-(Anthracen-9-yl)pyridine : Synthesized via Suzuki-Miyaura cross-coupling (69% yield), this compound lacks pyrazole or bromomethyl groups. The anthracene and pyridine rings form a dihedral angle of 73.28° in its silver coordination complex, influencing π-π stacking and crystallinity .
- 4-(Anthracen-9-yl)-2-phenyl-6-(pyridin-2-yl)pyridine : Substituted with phenyl and pyridyl groups instead of bromomethyl-pyrazoles, this analog exhibits distinct electronic properties due to differing electron-withdrawing/donating effects .
Bromomethyl-Functionalized Pyridine/Pyrazole Compounds
- 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine (PMP) : Features pyrazole rings directly attached to the pyridine core via methylene linkers. The pyrazole planes are nearly perpendicular to the pyridine ring (dihedral angles: 85.73°–87.77°), creating a rigid scaffold for metal coordination. Weak C–H⋯N hydrogen bonds stabilize its crystal lattice .
- 2,6-Bis(1,4,7,10-tetraazacyclododecan-1-ylmethyl)pyridine : Bromomethyl groups on pyridine enable nucleophilic substitution with macrocyclic amines, yielding ligands for catalytic or biomedical applications .
Crystallographic and Electronic Properties
- Crystal Packing: The anthracene group in 4-(anthracen-9-yl)pyridine induces dense π-stacking, while PMP relies on C–H⋯N interactions for layer stabilization .
- Reactivity: Bromomethyl groups enable nucleophilic substitution (e.g., with amines or thiols), contrasting with non-brominated analogs like PMP, which are primarily used as ligands .
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